molecular formula C18H20N2O3 B1673024 HCV-371 CAS No. 675184-27-7

HCV-371

Cat. No.: B1673024
CAS No.: 675184-27-7
M. Wt: 312.4 g/mol
InChI Key: JXZYSNWHGBGZAI-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HCV-371 is a potent and selective inhibitor of the hepatitis C virus (HCV) non-structural protein 5B (NS5B) polymerase. This enzyme is crucial for the replication of the HCV RNA genome. This compound exhibits broad inhibitory activity against NS5B RNA-dependent RNA polymerase (RDRP) and does not inhibit human polymerases, including mitochondrial DNA polymerase γ and other unrelated viral polymerases .

Preparation Methods

The synthetic routes and reaction conditions for HCV-371 are not extensively detailed in the available literature. it is known that the compound belongs to the class of pyranoindoles, which are synthesized through multi-step organic reactions involving various reagents and catalysts . Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

HCV-371 undergoes several types of chemical reactions, primarily focusing on its interaction with the NS5B polymerase. The compound binds to the NS5B polymerase with an apparent dissociation constant of 150 nM, leading to high selectivity and lack of cytotoxicity in antiviral assays . Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific reaction temperatures and times to ensure optimal binding and activity. The major product formed from these reactions is the inhibition of the NS5B polymerase, which prevents the replication of the HCV RNA genome .

Scientific Research Applications

Mechanism of Action

The mechanism of action of HCV-371 involves its binding to the NS5B polymerase, which is essential for the replication of the HCV RNA genome. By binding to this enzyme, this compound inhibits its activity, thereby preventing the synthesis of new viral RNA. This inhibition occurs through allosteric modulation, where the compound binds to a site on the enzyme that is distinct from the active site, causing a conformational change that reduces the enzyme’s activity . This mechanism is similar to other non-nucleoside inhibitors of NS5B, such as tegobuvir and filibuvir .

Properties

CAS No.

675184-27-7

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(1R)-5-cyano-8-methyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid

InChI

InChI=1S/C18H20N2O3/c1-3-7-18(9-14(21)22)17-13(6-8-23-18)15-12(10-19)5-4-11(2)16(15)20-17/h4-5,20H,3,6-9H2,1-2H3,(H,21,22)/t18-/m1/s1

InChI Key

JXZYSNWHGBGZAI-GOSISDBHSA-N

SMILES

CCCC1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O

Isomeric SMILES

CCC[C@]1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O

Canonical SMILES

CCCC1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano(3,4-b)indol-1-yl)acetic acid
HCV 371
HCV-371
HCV371

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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